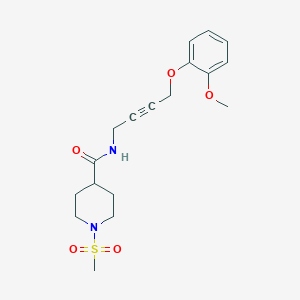

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a small molecule that has been synthesized through a multistep process, and its mechanism of action involves the modulation of ion channels in the central nervous system. In

Aplicaciones Científicas De Investigación

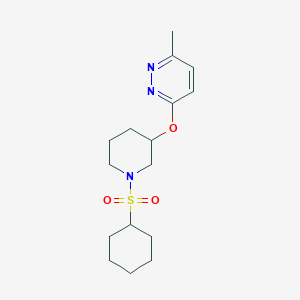

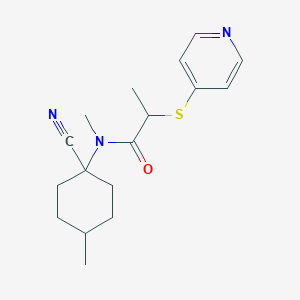

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of compounds with structural similarities to the requested molecule. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the relevance of such compounds in drug synthesis. This process involves acylation, sulfonation, and substitution steps, showcasing the compound's role in the synthesis of more complex molecules (Wang, Tang, Xu, & Wang, 2015).

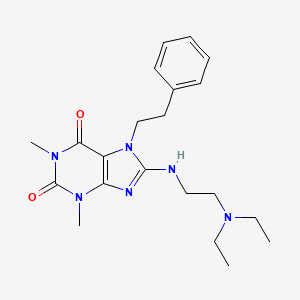

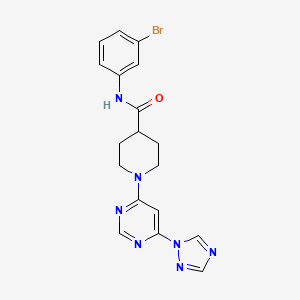

Pharmacological Applications

Compounds featuring the piperidine motif and related structural elements have been explored for their pharmacological properties. For instance, benzamide derivatives acting as selective serotonin 4 receptor agonists have been synthesized and evaluated for their effects on gastrointestinal motility, highlighting the potential therapeutic applications of such compounds in treating gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Material Science and Polymer Research

Research into polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile demonstrates the utility of these compounds in creating new materials with high thermal stability and solubility in polar solvents. These materials have potential applications in various industries, including electronics and aerospace (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Mecanismo De Acción

Mode of Action:

- Formation of Methanesulfonates : The compound likely reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates. This process involves the elimination of a leaving group (E1cb mechanism) to generate a highly reactive parent sulfene (CH2=SO2), which then reacts with the alcohol. Methanesulfonates serve as intermediates in various biochemical reactions .

Action Environment:

: Methanesulfonyl chloride (mesyl chloride) - Wikipedia. Link

Propiedades

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-24-16-7-3-4-8-17(16)25-14-6-5-11-19-18(21)15-9-12-20(13-10-15)26(2,22)23/h3-4,7-8,15H,9-14H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVLJJZDAUWMSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2419205.png)

![N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2419212.png)

![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2419213.png)

![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2419222.png)

methanone oxime](/img/structure/B2419223.png)